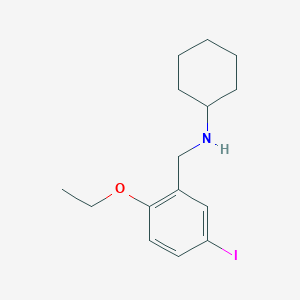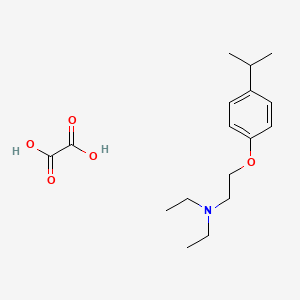![molecular formula C15H19BrN2O2S B4927596 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTA is a thiol-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein function and structure.
Mecanismo De Acción
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide selectively modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can result in changes in protein function and structure, allowing for the study of protein activity and interactions.
Biochemical and Physiological Effects:
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide has been shown to have minimal effects on protein function and cell viability at low concentrations. However, at high concentrations, 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide can cause protein aggregation and cell toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide is its selectivity for cysteine residues in proteins, allowing for the study of specific proteins and their interactions. 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide is also a relatively simple and inexpensive compound to synthesize. However, 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide can cause protein aggregation and cell toxicity at high concentrations, limiting its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide. One area of interest is the development of new methods for protein modification using 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide. Another area of interest is the use of 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide in drug discovery, particularly in the identification of new drug targets and the screening of compound libraries. Additionally, the use of 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide in proteomics and the study of protein interactions is an area of ongoing research.
Métodos De Síntesis
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide can be synthesized using a two-step procedure. The first step involves the reaction of 4-bromobenzyl bromide with thioacetic acid in the presence of potassium carbonate. This reaction yields 4-bromobenzyl thioacetate, which is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The final product is obtained by deprotection of the thioacetate group using sodium hydroxide.
Aplicaciones Científicas De Investigación
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide has been used in various scientific research applications, including protein modification, proteomics, and drug discovery. 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide can selectively modify cysteine residues in proteins, allowing for the study of protein function and structure. 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide has also been used in proteomics to identify cysteine-containing peptides in complex protein mixtures. In drug discovery, 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide has been used to screen compound libraries for potential drug candidates by selectively modifying cysteine residues in target proteins.
Propiedades
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S/c16-13-3-1-11(2-4-13)9-21-10-14(19)18-7-5-12(6-8-18)15(17)20/h1-4,12H,5-10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFUSSZGBOISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)





![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

